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Compound of Interest

Compound Name:
2-chloro-N-(2-cyclohexyl-2-

hydroxyethyl)benzamide

CAS No.: 1351649-47-2

Cat. No.: B2684707

Get Quote

Executive Summary & Structural Identity
In the landscape of modern medicinal chemistry and high-throughput screening (HTS), highly

functionalized benzamide derivatives serve as privileged scaffolds for target engagement. 2-
Chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is a specialized pharmacophore building

block characterized by an ortho-chlorinated aromatic core linked via an amide bond to a

lipophilic, hydroxylated aliphatic extension.

While this specific molecule often exists as a proprietary library compound or an intermediate in

complex drug synthesis—frequently appearing alongside related N-cyclohexyl benzamide

derivatives[1]—its structural motifs are highly deliberate[2]. The ortho-chloro group restricts the

conformational rotation of the amide bond, locking the molecule into a preferred geometry for

receptor binding. Simultaneously, the 2-cyclohexyl-2-hydroxyethyl moiety provides a deep

hydrophobic anchor (the cyclohexyl ring) paired with an essential hydrogen-bond

donor/acceptor (the hydroxyl group).
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This whitepaper provides a comprehensive, self-validating guide to the physicochemical

profiling, synthesis, and analytical characterization of this molecule.

Physicochemical Profiling & Pharmacological
Trajectory
Understanding the physicochemical parameters of 2-chloro-N-(2-cyclohexyl-2-
hydroxyethyl)benzamide is critical for predicting its behavior in biological systems and

optimizing downstream formulations. The molecule strictly adheres to Lipinski’s Rule of Five,

making it an excellent candidate for oral bioavailability and potential central nervous system

(CNS) penetration.

Quantitative Physicochemical Data
Property Value

Rationale / Structural
Implication

Molecular Formula C₁₅H₂₀ClNO₂
Core benzamide with a

saturated aliphatic extension.

Molecular Weight 281.78 g/mol

<500 Da; optimal for

membrane permeability and

oral absorption.

LogP (Estimated) ~3.2 - 3.8

High lipophilicity driven by the

cyclohexyl and ortho-

chlorophenyl rings, balanced

by polar groups.

H-Bond Donors 2
Amide (-NH) and Hydroxyl (-

OH) groups.

H-Bond Acceptors 2
Amide Carbonyl (=O) and

Hydroxyl (-OH) oxygen atoms.

Topological Polar Surface Area 49.3 Å²

<90 Å²; highly favorable for

crossing the blood-brain barrier

(BBB).
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Multivalent Target Engagement
Benzamides are ubiquitous in pharmacology, frequently acting as dopamine D2/D3 receptor

antagonists or histone deacetylase (HDAC) inhibitors. The structural logic of this specific

compound allows it to engage targets via a multivalent approach.

2-Chloro-N-(2-cyclohexyl-
2-hydroxyethyl)benzamide

Cyclohexyl Ring Hydroxyl & Amide o-Chlorophenyl

Hydrophobic Pocket
Anchoring

H-Bond Network
Stabilization

Pi-Pi / Halogen
Interactions

Receptor / Enzyme
Modulation

Click to download full resolution via product page

Multivalent target engagement model of the functionalized benzamide scaffold.

Strategic Synthesis & Causality (Self-Validating
Workflow)
The synthesis of this compound relies on the bimolecular coupling of 2-chlorobenzoic acid

and[3].
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Causality of Reagent Selection: Standard carbodiimide coupling agents (e.g., DCC or EDC)

often fail or produce low yields when reacting with ortho-substituted benzoic acids due to

severe steric encumbrance, which promotes the formation of unreactive N-acylurea

byproducts. To bypass this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-

azabenzotriazole active ester that easily overcomes the steric clash of the ortho-chloro group,

ensuring rapid and complete aminolysis.
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Synthetic workflow and activation mechanism for the sterically hindered amide coupling.

Step-by-Step Protocol
Preparation & Activation: In an oven-dried 50 mL round-bottom flask equipped with a

magnetic stir bar, dissolve 2-chlorobenzoic acid (1.0 eq, 1.56 g, 10.0 mmol) in anhydrous

N,N-dimethylformamide (DMF) (15 mL) under an inert argon atmosphere. Add HATU (1.1 eq,

4.18 g, 11.0 mmol).

Base Addition: Introduce N,N-diisopropylethylamine (DIPEA) (3.0 eq, 5.2 mL, 30.0 mmol)

dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation

of the active OAt-ester. DIPEA is chosen as a non-nucleophilic base to prevent unwanted

side reactions.

Aminolysis: Slowly add 2-amino-1-cyclohexylethan-1-ol (1.05 eq, 1.50 g, 10.5 mmol)

dissolved in 5 mL of anhydrous DMF. A slight excess of the amine ensures total consumption

of the activated acid.

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor

progression via LC-MS or TLC (eluent: 50% Ethyl Acetate in Hexanes).
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Self-Validating Quench & Workup:

Dilute the reaction mixture with ethyl acetate (50 mL) and quench with saturated aqueous

NH₄Cl (30 mL).

Validation Wash 1: Wash the organic layer with 1M HCl (2 x 30 mL). Causality: This

selectively protonates and removes any unreacted aliphatic amine and DIPEA into the

aqueous layer.

Validation Wash 2: Wash with saturated aqueous NaHCO₃ (2 x 30 mL). Causality: This

deprotonates and removes any unreacted 2-chlorobenzoic acid and acidic HATU

byproducts.

Wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced

pressure.

Final Purification: Purify the crude residue via flash column chromatography (silica gel,

gradient 10-60% EtOAc in Hexanes) to yield the pure product as a white solid.

Self-Validating Analytical Characterization
To definitively prove the structural integrity of the synthesized compound, a multi-modal

analytical approach is required. The expected analytical signatures are detailed below.

LC-MS (Liquid Chromatography-Mass Spectrometry)
Method: C18 reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic

Acid).

Expected Data: A sharp peak in the UV chromatogram (254 nm, corresponding to the

benzamide chromophore) aligning with a mass spectrum showing m/z282.1 [M+H]⁺ and

284.1 [M+H+2]⁺. The 3:1 intensity ratio between these two peaks acts as an internal

validation of the single chlorine atom's isotopic distribution (³⁵Cl and ³⁷Cl).

¹H-NMR (400 MHz, DMSO-d₆)
Causality Check: DMSO-d₆ is specifically selected as the solvent over CDCl₃ to prevent the

rapid exchange of the amide and hydroxyl protons, allowing for the direct observation of
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these critical hydrogen-bond donors.

Expected Chemical Shifts:

~8.30 ppm (t, 1H): Amide -NH (coupled to the adjacent -CH₂-).

7.30 - 7.50 ppm (m, 4H): Aromatic protons of the ortho-chlorophenyl ring.

~4.60 ppm (d, 1H): Hydroxyl -OH (coupled to the methine proton; confirms the alcohol is

intact and unreacted).

3.40 - 3.60 ppm (m, 1H): Methine -CH(OH)-.

3.10 - 3.30 ppm (m, 2H): Methylene -CH₂- attached directly to the amide nitrogen.

0.90 - 1.80 ppm (m, 11H): Saturated protons of the cyclohexyl ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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